N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-4-nitroaniline
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Overview
Description
N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-4-nitroaniline is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The specific interactions and resulting changes would depend on the particular target and the context within which the compound is acting.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple pathways. The downstream effects of these pathway alterations would likely contribute to the compound’s overall biological activity.
Result of Action
Given the range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Preparation Methods
The synthesis of N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-4-nitroaniline typically involves multiple steps, starting with the preparation of the indole and pyridine intermediates. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst to form the indole ring . The pyridine moiety can be introduced through a nucleophilic substitution reaction. The final step involves coupling the indole and pyridine intermediates with 4-nitroaniline under specific reaction conditions, such as using a base like potassium carbonate in a polar aprotic solvent .
Chemical Reactions Analysis
N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Scientific Research Applications
Comparison with Similar Compounds
N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-4-nitroaniline can be compared with other indole derivatives, such as:
N-[(1-methyl-1H-indol-3-yl)methyl]-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide: This compound also exhibits anticancer properties by inhibiting tubulin polymerization.
3-alkylindoles: These compounds contain an indole moiety with an alkyl chain at the 3-position and show various biological activities.
Properties
IUPAC Name |
N-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]-4-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-14-20(17-6-2-3-7-18(17)23-14)21(19-8-4-5-13-22-19)24-15-9-11-16(12-10-15)25(26)27/h2-13,21,23-24H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWCPGCUDWGNDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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